![molecular formula C17H16BrNO3 B3279409 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide CAS No. 692279-90-6](/img/structure/B3279409.png)
2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
Overview
Description
2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BFA and is synthesized using a specific method.
Mechanism of Action
BFA exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. BFA also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, BFA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
BFA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer effects, BFA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BFA has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
BFA has several advantages for use in lab experiments, including its high selectivity for cancer cells and its ability to induce apoptosis in cancer cells. However, BFA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on BFA, including the development of more efficient synthesis methods, the investigation of its potential as a drug delivery agent, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of BFA and its potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
BFA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BFA has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. BFA has also been studied for its potential as a drug delivery agent due to its ability to selectively target cancer cells.
properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-15-6-7-16(14(10-15)11-20)22-12-17(21)19-9-8-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBXHUUOGBMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209383 | |
Record name | 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
CAS RN |
692279-90-6 | |
Record name | 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692279-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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